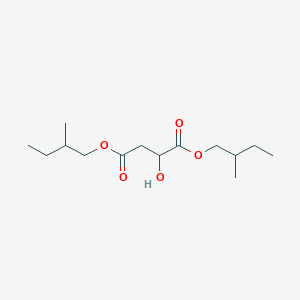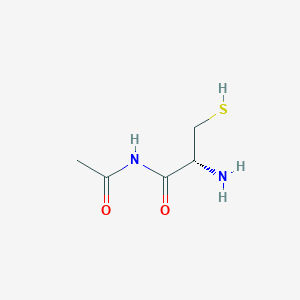
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an acetyl group, an amino group, and a sulfanyl group attached to a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-acetyl-2-amino-3-sulfanylpropanamide typically involves the acetylation of 2-amino-3-sulfanylpropanoic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include acetic anhydride and a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
化学反応の分析
Types of Reactions
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2R)-N-acetyl-2-amino-3-sulfanylpropanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the acetyl group can participate in acetylation reactions, modifying the activity of enzymes and other proteins. These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(2S)-N-acetyl-2-amino-3-sulfanylpropanamide: The enantiomer of the compound, differing in the stereochemistry at the second carbon.
N-acetylcysteine: A related compound with similar functional groups but lacking the amide moiety.
Cysteine: The parent amino acid from which (2R)-N-acetyl-2-amino-3-sulfanylpropanamide is derived.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an acetyl and a sulfanyl group. This combination of functional groups allows it to participate in a diverse array of chemical reactions and makes it a versatile molecule for various applications.
特性
分子式 |
C5H10N2O2S |
|---|---|
分子量 |
162.21 g/mol |
IUPAC名 |
(2R)-N-acetyl-2-amino-3-sulfanylpropanamide |
InChI |
InChI=1S/C5H10N2O2S/c1-3(8)7-5(9)4(6)2-10/h4,10H,2,6H2,1H3,(H,7,8,9)/t4-/m0/s1 |
InChIキー |
YVDBIXASASLJPM-BYPYZUCNSA-N |
異性体SMILES |
CC(=O)NC(=O)[C@H](CS)N |
正規SMILES |
CC(=O)NC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



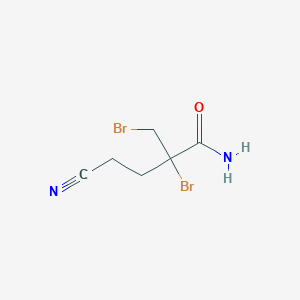

![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)

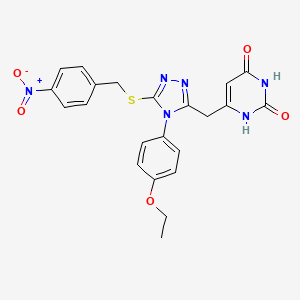

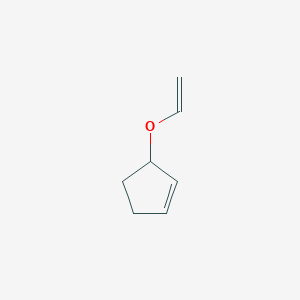
![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
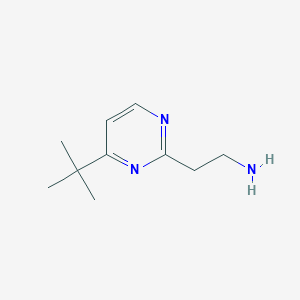
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)
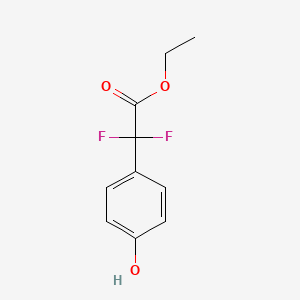
![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)
